Octanedioic acid di4-amino-phenylamide
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Overview
Description
Octanedioic acid di4-amino-phenylamide, also known as suberoylanilide hydroxamic acid, is a compound with the molecular formula C14H20N2O3. It is a derivative of octanedioic acid and is characterized by the presence of two 4-amino-phenylamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid di4-amino-phenylamide typically involves the reaction of octanedioic acid with 4-aminoaniline under specific conditions. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octanedioic acid di4-amino-phenylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Octanedioic acid di4-amino-phenylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of octanedioic acid di4-amino-phenylamide involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, HDAC3, and HDAC6 .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A: Another HDAC inhibitor with similar applications in cancer research.
Panobinostat: A more potent HDAC inhibitor used in the treatment of multiple myeloma.
Uniqueness
Octanedioic acid di4-amino-phenylamide is unique due to its specific structure, which allows for selective inhibition of certain HDACs. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other HDAC inhibitors .
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N'-bis(4-aminophenyl)octanediamide |
InChI |
InChI=1S/C20H26N4O2/c21-15-7-11-17(12-8-15)23-19(25)5-3-1-2-4-6-20(26)24-18-13-9-16(22)10-14-18/h7-14H,1-6,21-22H2,(H,23,25)(H,24,26) |
InChI Key |
AUXFZVANYVASTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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